7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that features a pyrrolidine ring fused with a pyridothiadiazine ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . The intermediates formed in this reaction are cyclized in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the desired thiadiazine dioxides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiadiazine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular and hypertensive effects.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Studied as PI3Kδ inhibitors.
Uniqueness
7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific ring structure and the presence of both pyrrolidine and pyridothiadiazine rings. This structural combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H14N4O2S |
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Molecular Weight |
266.32 g/mol |
IUPAC Name |
7-methyl-3-pyrrolidin-2-yl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C11H14N4O2S/c1-7-5-9-11(13-6-7)14-10(15-18(9,16)17)8-3-2-4-12-8/h5-6,8,12H,2-4H2,1H3,(H,13,14,15) |
InChI Key |
QMLTZGQMCOZYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=NS2(=O)=O)C3CCCN3)N=C1 |
Origin of Product |
United States |
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